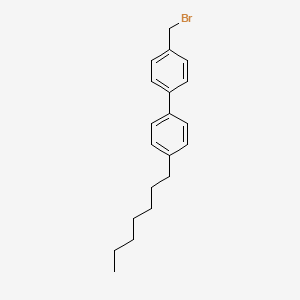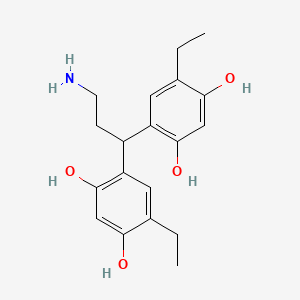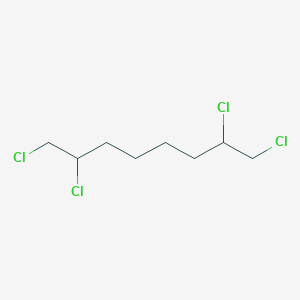
1,2,7,8-Tetrachlorooctane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2,7,8-Tetrachlorooctane is a chlorinated hydrocarbon with the molecular formula C8H14Cl4. It is a member of the polychloroalkanes family, which are compounds characterized by multiple chlorine atoms attached to an alkane backbone. This compound is known for its stability and resistance to degradation, making it useful in various industrial applications .
Métodos De Preparación
1,2,7,8-Tetrachlorooctane can be synthesized through the chlorination of octane. The process involves the addition of chlorine to octane under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete chlorination. Industrial production methods often involve the use of continuous flow reactors to maintain consistent reaction conditions and high yields .
Análisis De Reacciones Químicas
1,2,7,8-Tetrachlorooctane undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine atoms in this compound can be substituted with other functional groups using appropriate reagents. For example, nucleophilic substitution reactions can replace chlorine atoms with hydroxyl or amino groups.
Reduction Reactions: The compound can be reduced to form less chlorinated derivatives. Common reducing agents include hydrogen gas in the presence of a metal catalyst.
Oxidation Reactions: Although less common, this compound can undergo oxidation to form chlorinated alcohols or acids under strong oxidative conditions.
Aplicaciones Científicas De Investigación
1,2,7,8-Tetrachlorooctane has several applications in scientific research, including:
Environmental Analysis: It is used as a reference standard in the analysis of chlorinated hydrocarbons in environmental samples. This helps in monitoring pollution levels and studying the environmental impact of chlorinated compounds.
Forensic Science: The compound is utilized in forensic investigations to identify and quantify chlorinated hydrocarbons in various samples.
Industrial Chemistry: It serves as an intermediate in the synthesis of other chlorinated compounds and is used in the production of specialty chemicals.
Mecanismo De Acción
The mechanism of action of 1,2,7,8-Tetrachlorooctane involves its interaction with cellular components. The compound can disrupt cellular membranes due to its lipophilic nature, leading to changes in membrane permeability and function. Additionally, it can interfere with enzymatic activities by binding to active sites or altering enzyme conformation. These interactions can result in various biochemical and physiological effects .
Comparación Con Compuestos Similares
1,2,7,8-Tetrachlorooctane is unique among polychloroalkanes due to its specific chlorination pattern. Similar compounds include:
1,2,3,4-Tetrachlorooctane: Differing in the position of chlorine atoms, this compound exhibits different reactivity and applications.
1,2,5,6-Tetrachlorooctane: Another isomer with distinct chemical properties and uses.
Hexachlorooctane: With six chlorine atoms, this compound has higher stability and different industrial applications.
Propiedades
Número CAS |
865306-19-0 |
|---|---|
Fórmula molecular |
C8H14Cl4 |
Peso molecular |
252.0 g/mol |
Nombre IUPAC |
1,2,7,8-tetrachlorooctane |
InChI |
InChI=1S/C8H14Cl4/c9-5-7(11)3-1-2-4-8(12)6-10/h7-8H,1-6H2 |
Clave InChI |
HSMSIETXIWFBCT-UHFFFAOYSA-N |
SMILES canónico |
C(CCC(CCl)Cl)CC(CCl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[2-(2-Bromoethoxy)ethoxy]-2-nitrobenzene](/img/structure/B12543793.png)

![N,N-Dimethyl-2-[methyl(phenyl)phosphorothioyl]aniline](/img/structure/B12543805.png)
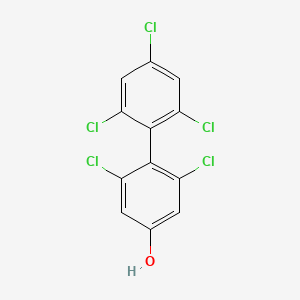

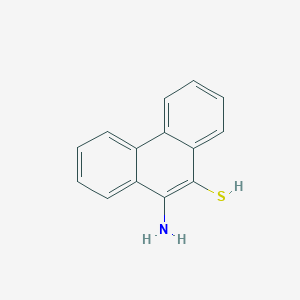
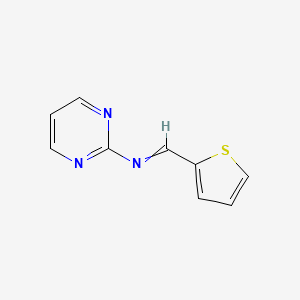
![1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid, 1-(phenylsulfonyl)-3-(1H-pyrazol-4-yl)-, ethyl ester](/img/structure/B12543839.png)
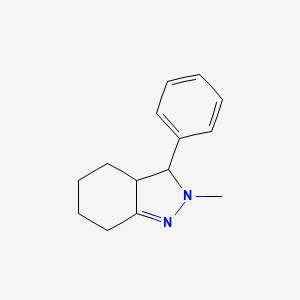
![Ethyl 3-[2-(3-chloroquinoxalin-2-yl)hydrazinylidene]butanoate](/img/structure/B12543850.png)
![Phosphonic acid, [2-furanyl[(1-methylethyl)amino]methyl]-, didecyl ester](/img/structure/B12543862.png)
